molecular formula C12H18O3 B13832510 1,4-Diethoxy-2-methoxy-3-methylbenzene

1,4-Diethoxy-2-methoxy-3-methylbenzene

Cat. No.: B13832510
M. Wt: 210.27 g/mol
InChI Key: KGQLRYVHPPWDEX-UHFFFAOYSA-N
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Description

1,4-Diethoxy-2-methoxy-3-methylbenzene is an organic compound with the molecular formula C12H18O3 It is a derivative of benzene, featuring ethoxy, methoxy, and methyl substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diethoxy-2-methoxy-3-methylbenzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Diethoxy-2-methoxy-3-methylbenzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alkylated benzene derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,4-Diethoxy-2-methoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Diethoxy-2-methoxy-3-methylbenzene involves its interaction with specific molecular targets. The ethoxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The methyl group can affect the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxy-2-methylbenzene: Similar structure but lacks the ethoxy groups.

    1,4-Diethoxybenzene: Similar structure but lacks the methoxy and methyl groups.

    2,5-Dimethoxytoluene: Similar structure but with different positioning of substituents.

Uniqueness

1,4-Diethoxy-2-methoxy-3-methylbenzene is unique due to the combination of ethoxy, methoxy, and methyl groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

1,4-diethoxy-2-methoxy-3-methylbenzene

InChI

InChI=1S/C12H18O3/c1-5-14-10-7-8-11(15-6-2)12(13-4)9(10)3/h7-8H,5-6H2,1-4H3

InChI Key

KGQLRYVHPPWDEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)OCC)OC)C

Origin of Product

United States

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